2,6-Di-tert-butyl-4-nitrophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81682. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

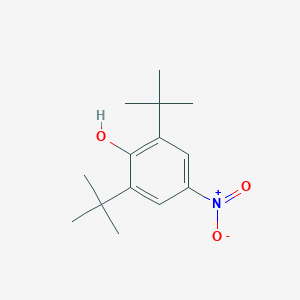

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGKUUOTWLWJHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021559 | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

728-40-5 | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=728-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81682 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Di-tert-butyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DI-TERT-BUTYL-4-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4V8VYQ7XL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Chemical Landscape of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest in various scientific domains. This document collates essential data on its physical and chemical characteristics, details a robust experimental protocol for its synthesis, and elucidates its primary mechanism of biological action.

Core Chemical and Physical Properties

This compound is a yellow crystalline solid.[1] Its key quantitative properties are summarized in the tables below for ease of reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₁NO₃ | [2] |

| Molecular Weight | 251.32 g/mol | [2] |

| Melting Point | 156-158 °C | [1] |

| Boiling Point | 307 °C | [3] |

| Density | 1.078 g/cm³ | [3] |

| Appearance | Yellow crystalline powder | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, ethyl acetate, and methanol.[1] |

Table 2: Chemical and Spectroscopic Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 728-40-5 | [2] |

| PubChem CID | 69765 | [2] |

| InChI | InChI=1S/C14H21NO3/c1-13(2,3)10-7-9(15(17)18)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | [2] |

| SMILES | CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)--INVALID-LINK--[O-] | [2] |

| Acidity (pKa) | Value available in IUPAC Digitized pKa Dataset | [2] |

Note: While a specific pKa value is not directly available in the immediate literature, the PubChem database indicates its presence in the IUPAC Digitized pKa Dataset.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nitration of 2,6-di-tert-butylphenol (B90309). The following protocol is adapted from a method utilizing a strong acid ion-exchange resin as a catalyst, which offers advantages in terms of reusability and simplified workup.

Materials:

-

2,6-di-tert-butylphenol (DTBP)

-

Strong acid ion-exchange resin (e.g., Amberlyst 15)

-

35% Nitric acid (HNO₃)

-

Ethanol (B145695) (for washing)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of 2,6-di-tert-butylphenol and the strong acid ion-exchange resin is prepared.

-

The flask is cooled to 0-5 °C in an ice bath.

-

35% nitric acid is added dropwise to the stirred mixture over a period of approximately one hour, maintaining the temperature between 0-5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to 10 °C and is stirred for an additional hour.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Upon completion, the reaction mixture is filtered to remove the ion-exchange resin.

-

The filtrate is then washed with deionized water to remove any remaining acid.

-

The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product, this compound, as a yellow crystalline solid.

Logical Workflow for Synthesis:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound is a known uncoupler of oxidative phosphorylation in mitochondria.[4] This biological activity is central to its toxicological profile and potential therapeutic applications. The mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which is essential for the synthesis of ATP.

The lipophilic nature of DBNP allows it to readily diffuse across the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, the phenolic hydroxyl group can become protonated. The protonated, neutral form of DBNP then diffuses across the membrane into the mitochondrial matrix, where the proton concentration is lower. In the matrix, it releases the proton, and the resulting anionic form diffuses back to the intermembrane space to repeat the cycle. This process effectively shuttles protons across the membrane, bypassing the ATP synthase complex and uncoupling electron transport from ATP synthesis. The energy that would have been used to generate ATP is instead dissipated as heat.

Caption: The protonophore action of DBNP dissipates the proton gradient across the inner mitochondrial membrane.

References

2,6-Di-tert-butyl-4-nitrophenol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated phenolic compound recognized for its potent activity as an uncoupler of oxidative phosphorylation. This technical guide provides a comprehensive overview of its chemical properties, toxicological data, and the primary mechanism of its biological action. Detailed experimental protocols and visual diagrams are included to support research and development activities.

Core Data Summary

The fundamental chemical and toxicological data for this compound are summarized below.

| Parameter | Value | Reference(s) |

| CAS Number | 728-40-5 | |

| Molecular Formula | C₁₄H₂₁NO₃ | |

| Molecular Weight | 251.32 g/mol | |

| LD₅₀ (Oral, Rat) | 80 mg/kg | [1][2] |

| LD₅₀ (Oral, Rat) | 93 mg/kg (in corn oil) | [3][4] |

| No Observable Effect Level (NOEL) | < 62.5 mg/kg | [3][4] |

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary biological effect of this compound is the disruption of oxidative phosphorylation in mitochondria. As a lipophilic weak acid, DBNP can readily pass through the inner mitochondrial membrane. In the acidic intermembrane space, it becomes protonated. It then diffuses across the inner membrane into the more alkaline mitochondrial matrix, where it releases a proton, thereby dissipating the proton motive force. This uncoupling of the electron transport chain from ATP synthesis leads to an increase in oxygen consumption without the corresponding production of ATP, releasing the energy as heat.

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Assessment of Mitochondrial Uncoupling via Oxygen Consumption

This protocol provides a methodology to assess the effect of this compound on mitochondrial respiration using isolated mitochondria and a Clark-type oxygen electrode or a similar oxygen-sensing system.

1. Isolation of Mitochondria:

-

Isolate mitochondria from fresh rat liver tissue using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, mannitol, and EGTA).

-

Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., Bradford or BCA).

2. Preparation of Reagents:

-

Respiration Buffer: Typically contains mannitol, sucrose, KCl, Tris-HCl, and KH₂PO₄ at a physiological pH.

-

Substrates: Prepare stock solutions of respiratory substrates such as glutamate/malate or succinate.

-

ADP: A stock solution of ADP to stimulate State 3 respiration.

-

DBNP: Prepare a stock solution of DBNP in a suitable solvent (e.g., DMSO or ethanol).

3. Measurement of Oxygen Consumption:

-

Calibrate the oxygen electrode system according to the manufacturer's instructions.

-

Add the respiration buffer to the reaction chamber and allow it to equilibrate to the desired temperature (e.g., 30°C).

-

Add the isolated mitochondria to the chamber to achieve a final concentration of approximately 0.5-1.0 mg/mL.

-

Add the respiratory substrates to initiate basal respiration (State 2).

-

Add a known amount of ADP to induce coupled respiration (State 3).

-

Once the ADP is phosphorylated and the respiration rate returns to State 4, add the DBNP solution in a stepwise manner to observe its effect on oxygen consumption.

-

A significant increase in the rate of oxygen consumption in the absence of ADP is indicative of uncoupling.

4. Data Analysis:

-

Calculate the rate of oxygen consumption in different respiratory states (State 2, State 3, State 4, and in the presence of DBNP).

-

The Respiratory Control Ratio (RCR), the ratio of State 3 to State 4 respiration, can be calculated to assess the integrity of the mitochondrial preparation.

-

Plot the oxygen consumption rate as a function of DBNP concentration to determine the dose-response relationship.

Acute Oral Toxicity Study Workflow

The following diagram outlines a general workflow for an acute oral toxicity study, based on the methodologies used in studies of this compound.[3][4]

Caption: General workflow for an acute oral toxicity study of a chemical compound.

Conclusion

This compound is a valuable tool for studying mitochondrial bioenergetics due to its potent uncoupling activity. However, its toxicity necessitates careful handling and consideration in any experimental design. The information and protocols provided in this guide serve as a foundational resource for researchers working with this compound.

References

Solubility of 2,6-Di-tert-butyl-4-nitrophenol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Di-tert-butyl-4-nitrophenol in organic solvents. Due to a lack of readily available quantitative solubility data in peer-reviewed literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound. This guide is intended to be a valuable resource for researchers and professionals in drug development and related fields.

Introduction to this compound

This compound is a synthetic phenolic compound characterized by the presence of two bulky tert-butyl groups and a nitro group attached to the phenol (B47542) backbone. These structural features significantly influence its physicochemical properties, including its solubility in various media. Understanding its solubility is crucial for a wide range of applications, from chemical synthesis and formulation to assessing its toxicological profile. One notable aspect of its biological activity is its function as an uncoupler of ATP-generating oxidative phosphorylation, a mechanism of significant interest in toxicology and drug development.

Qualitative Solubility Data

While specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound is not extensively documented in publicly accessible literature, general solubility characteristics can be inferred from the properties of similar phenolic compounds. Phenolic compounds are generally more soluble in organic solvents than in water, and the presence of the large, nonpolar tert-butyl groups in this compound further enhances its lipophilicity.

Based on information for related compounds, this compound is expected to be soluble in a range of common organic solvents. The following table summarizes the anticipated qualitative solubility.

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble |

| Ketones | Acetone | Soluble |

| Halogenated | Chloroform, Dichloromethane | Soluble |

| Ethers | Diethyl ether | Soluble |

| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) | Likely Soluble |

| Nonpolar | Hexane, Toluene | Likely Soluble |

Note: This table is based on general principles of solubility for similar phenolic compounds and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The "shake-flask" method is a widely recognized and robust technique for determining the equilibrium solubility of a compound in a given solvent.[1] This protocol outlines a generalized procedure that can be adapted to quantify the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume or weight of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to determine the time to equilibrium in preliminary experiments.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a moderate speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered solution to a known volume with the same solvent.

-

-

Quantification:

-

The concentration of this compound in the diluted solution can be determined using a suitable analytical method:

-

UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, a calibration curve can be prepared to determine the concentration from the absorbance measurement.

-

HPLC: This method is preferred for its higher specificity and sensitivity. A calibration curve should be generated using standard solutions of known concentrations.

-

Gravimetric Analysis: A known volume of the filtered supernatant can be evaporated to dryness, and the weight of the remaining solid can be measured. This method is less common for organic solvents due to their volatility.

-

-

Data Calculation

The solubility (S) can be calculated using the following formula if using a spectrophotometric or chromatographic method:

S = (C * DF) / V

Where:

-

C = Concentration of the diluted sample determined from the calibration curve (e.g., in mg/mL)

-

DF = Dilution factor

-

V = Initial volume of the solvent

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for determining solubility via the shake-flask method.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

This compound has been identified as an uncoupler of oxidative phosphorylation. This process disrupts the normal synthesis of ATP in mitochondria. The diagram below provides a simplified representation of this mechanism.

Caption: Uncoupling of oxidative phosphorylation by this compound.

Conclusion

References

Toxicological Profile of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest due to its potential as a contaminant and its mechanism of action as an uncoupler of oxidative phosphorylation. This document summarizes available quantitative data, outlines experimental methodologies based on established protocols, and visualizes key pathways and workflows to support further research and risk assessment. While significant data exists for its acute toxicity, information regarding its genotoxicity, carcinogenicity, and reproductive and developmental effects is limited in publicly available literature.

Introduction

This compound (DBNP) is a nitrated phenolic compound that has garnered attention primarily as a contaminant identified in enclosed environments such as submarines. It is formed from the nitration of 2,6-di-tert-butylphenol (B90309), an antioxidant additive used in lubricating oils.[1][2] Its primary mechanism of toxicity is the uncoupling of mitochondrial oxidative phosphorylation, a process that disrupts cellular energy production.[3] This guide aims to consolidate the existing toxicological data on DBNP to inform researchers and professionals in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 728-40-5 |

| Molecular Formula | C₁₄H₂₁NO₃ |

| Molecular Weight | 251.32 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Low water solubility |

Toxicokinetics

Limited data is available on the toxicokinetics of DBNP. Dermal absorption of DBNP appears to be minimal.[4] Following oral administration in rats, DBNP is absorbed, and there is evidence to suggest that gut microflora may play a role in its metabolism. The excretion of a glucuronide conjugate has been reported.[5]

Toxicology

Acute Toxicity

The acute oral toxicity of DBNP has been evaluated in rats. The reported LD50 values are summarized in Table 2. Clinical signs of acute toxicity in rats include hyperthermia, severe rigor, prostration, and rapid breathing.[1][6] A No-Observable-Adverse-Effect Level (NOAEL) for acute oral toxicity has not been established and is considered to be less than 62.5 mg/kg in rats.[7]

Table 2: Acute Oral Toxicity of this compound in Rats

| Species | Strain | Vehicle | LD50 (mg/kg) | Reference |

| Rat | Sprague-Dawley | Corn oil | 93 | [6] |

| Rat | Fischer-344 & Sprague-Dawley | Not specified | 78-98 | [8] |

| Rat | Not specified | Not specified | 80 | [8] |

| Rat | Sprague-Dawley | Carboxymethylcellulose | 500 | [8] |

Genotoxicity

Carcinogenicity

There are no specific carcinogenicity bioassays available for this compound. However, research on its precursor, 2,6-di-tert-butylphenol (2,6-DTBP), and its para-quinone metabolite (2,6-DTBQ) has indicated a potential carcinogenic risk. These compounds were found to interfere with the retinoic acid receptor β (RARβ), leading to altered protein expression of p-Erk1/2 and COX-2 and promoting cancer cell proliferation and metastasis in vitro.[10] While this suggests a potential carcinogenic pathway for related compounds, direct evidence for DBNP is lacking.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound have not been identified in the reviewed literature. Studies on other nitrophenolic compounds, such as 4-nitrophenol (B140041), suggest that the reproductive system is not a primary target of toxicity following inhalation or oral exposure in animals.[1] However, some nitrophenols have been shown to have effects on the reproductive system at high doses.[11] Due to the absence of specific data for DBNP, its potential for reproductive and developmental toxicity cannot be conclusively determined.

Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The primary mechanism of toxicity for this compound is the uncoupling of oxidative phosphorylation in the mitochondria. DBNP, being a lipophilic weak acid, can diffuse across the inner mitochondrial membrane. In the intermembrane space, it can pick up a proton, traverse the membrane, and release the proton into the mitochondrial matrix, thus dissipating the proton gradient that is essential for ATP synthesis by ATP synthase.[12][13] This uncoupling leads to an increase in oxygen consumption and heat production, but a decrease in ATP generation, ultimately leading to cellular energy depletion and the observed signs of toxicity like hyperthermia and rigor.[1]

Caption: Mechanism of mitochondrial uncoupling by this compound.

Experimental Protocols

Detailed experimental protocols for the cited studies on this compound are not fully available. However, based on standard methodologies and OECD guidelines, the following outlines the likely procedures for key toxicological assessments.[6][14]

Acute Oral Toxicity (OECD 423/425)

A standardized acute oral toxicity study would likely follow a protocol similar to OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[2][15]

Caption: General workflow for an acute oral toxicity study.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

A bacterial reverse mutation assay would be conducted to assess the potential of DBNP to induce gene mutations.

References

- 1. HEALTH EFFECTS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Percutaneous absorption of this compound (DBNP) in isolated perfused porcine skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Nitrophenol isolated from diesel exhaust particles disrupts regulation of reproductive hormones in immature male rats | springermedicine.com [springermedicine.com]

- 6. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of this compound (DBNP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 10. Carcinogenic Risk of 2,6-Di- tert-Butylphenol and Its Quinone Metabolite 2,6-DTBQ Through Their Interruption of RARβ: In Vivo, In Vitro, and In Silico Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 4-nitrophenol on the reproductive capacity of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural investigations on the mitochondrial uncouplers niclosamide and FCCP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. oecd.org [oecd.org]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Environmental Formation of 2,6-Di-tert-butyl-4-nitrophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated phenolic compound that has emerged as an environmental contaminant of interest due to its potential toxicological effects. This technical guide provides a comprehensive overview of the environmental formation of DBNP, detailing its precursors, formation pathways, influencing factors, and relevant experimental methodologies. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the environmental lifecycle of this compound and its potential implications.

Precursors and Formation Environments

The primary precursor for the environmental formation of DBNP is 2,6-di-tert-butylphenol (B90309) (DTBP) . DTBP is a sterically hindered phenolic compound widely used as an antioxidant in a variety of industrial and commercial products. Its primary function is to prevent oxidative degradation, thereby extending the shelf life and stability of these materials.

Key sources of DTBP in the environment include:

-

Lubricating Oils and Hydraulic Fluids: DTBP is a common additive in turbine and engine oils to prevent oxidation at high temperatures.[1][2][3]

-

Diesel Fuels: It is used as a stabilizer in diesel and other fuels to prevent the formation of gums and other degradation products.[2]

-

Plastics and Polymers: DTBP is incorporated into various plastics as an antioxidant to protect them from degradation during processing and use.

The formation of DBNP from DTBP occurs through nitration , a chemical process that introduces a nitro group (-NO2) onto the aromatic ring of the phenol. This reaction is favored in environments where both DTBP and nitrogen oxides (NOx) are present at sufficient concentrations and under specific conditions that promote the reaction.

Two primary environmental settings have been identified for DBNP formation:

-

Enclosed Atmospheres with Electrostatic Precipitators (ESPs): The most well-documented instances of DBNP formation have been in the confined atmosphere of submarines.[1][2][3] In this environment, lubricating oils containing DTBP can become aerosolized. The use of electrostatic precipitators to remove particulate matter from the air creates an environment rich in ions and reactive species, which facilitates the nitration of the airborne DTBP by nitrogen oxides present in the submarine's atmosphere.[1][2][3]

-

Combustion of Diesel Fuels: The high temperatures and presence of nitrogen oxides in the exhaust of diesel engines provide a conducive environment for the nitration of DTBP and other phenolic antioxidants present in the fuel.[2] Studies have shown that spiking diesel fuel with DTBP leads to the formation of DBNP in the particulate matter of the exhaust.[2]

Formation Pathways and Mechanisms

The nitration of 2,6-di-tert-butylphenol to form this compound can proceed through different chemical mechanisms depending on the specific environmental conditions and the nitrating agents present. The key to this reaction is the activation of the aromatic ring of DTBP by the hydroxyl group, which directs the electrophilic attack of the nitrating species to the ortho and para positions. Due to the significant steric hindrance from the two tert-butyl groups at the ortho positions, the nitration reaction overwhelmingly favors the para position.

Electrophilic Aromatic Substitution

In the presence of strong nitrating agents, such as the nitronium ion (NO₂⁺), the formation of DBNP proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The nitronium ion is typically generated from nitric acid in the presence of a stronger acid like sulfuric acid. While this specific mixture is less common in the general environment, the fundamental steps of electrophilic attack are relevant to understanding the reaction.

References

A Technical Guide to the Spectroscopic Profile of 2,6-Di-tert-butyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Di-tert-butyl-4-nitrophenol (DBNP), a compound of interest in various research fields, including toxicology and as an uncoupler of oxidative phosphorylation.[1][2] This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, outlines general experimental protocols, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

A comprehensive set of spectroscopic data for this compound has been published, providing a basis for its identification and characterization.[2] While direct access to the full datasets from some primary literature can be limited, this guide summarizes the key findings and provides references to the original sources.

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR Data

While the specific ¹H NMR spectrum for this compound is not publicly available in spectral databases, a detailed characterization has been reported in the literature.[2] For a structurally similar compound, 2,4-di-tert-butyl-6-nitrophenol, the ¹H NMR spectrum in CDCl₃ shows a downfield singlet for the hydroxyl proton (δ 11.45), two doublets for the aromatic protons (δ 7.97 and 7.28), and two singlets for the tert-butyl groups (δ 1.48 and 1.32).[3] It is expected that the ¹H NMR spectrum of this compound would show a singlet for the two equivalent aromatic protons and a singlet for the 18 equivalent protons of the two tert-butyl groups, in addition to the hydroxyl proton signal.

¹³C NMR Data

The ¹³C NMR spectrum of this compound has been reported.[4] The primary reference for this data is a publication by H. O. Kalinowski and H. Kessler in Organic Magnetic Resonance.[4] The expected spectrum would show distinct signals for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the aromatic carbons, with their chemical shifts influenced by the hydroxyl and nitro substituents.

| Assignment | Expected Chemical Shift Range (ppm) |

| C-OH | 150 - 160 |

| C-NO₂ | 140 - 150 |

| C-H (aromatic) | 120 - 130 |

| C-(tert-butyl) (aromatic) | 135 - 145 |

| C(CH₃)₃ | 30 - 40 |

| C(CH₃)₃ | 25 - 35 |

Note: This table is based on typical chemical shift ranges for substituted phenols and is for illustrative purposes. For precise values, consulting the original publication is recommended.

The IR spectrum provides information about the functional groups present in the molecule. The FTIR spectrum of this compound has been characterized, typically using a KBr wafer technique.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| N=O stretch (asymmetric) | 1500 - 1560 | Strong |

| N=O stretch (symmetric) | 1300 - 1370 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (phenolic) | 1150 - 1250 | Strong |

Note: This table represents expected absorption ranges for the functional groups in the molecule.

UV-Vis spectrophotometry of this compound reveals electronic transitions within the molecule.[2] The spectrum of nitrophenols is known to be pH-dependent. In its deprotonated form (phenolate), 4-nitrophenol (B140041) exhibits a strong absorption maximum around 400 nm.[5][6] It is anticipated that this compound would display similar chromophoric behavior.

| Solvent/Conditions | λmax (nm) | Molar Absorptivity (ε) |

| Methanol (B129727) or Ethanol | ~300 - 400 | Data not available |

| Alkaline solution | ~400 | Data not available |

Note: The exact λmax and molar absorptivity are dependent on the solvent and pH.

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound can be adapted from standard procedures for phenolic compounds.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

-

¹H NMR Acquisition: Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Proton-decoupled mode is typically used to simplify the spectrum. A longer relaxation delay (2-5 seconds) and a larger number of scans are generally required due to the low natural abundance of ¹³C.

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol. Prepare a series of dilutions to a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 to 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Acquisition: Scan the sample over a wavelength range of approximately 200-600 nm. Use the pure solvent as a blank to zero the instrument. The wavelength of maximum absorbance (λmax) is then determined.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of this compound.

References

A Comprehensive Technical Guide to the Physical State and Appearance of 2,6-Di-tert-butyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol, a sterically hindered phenol (B47542) derivative, is a compound of interest in various chemical and pharmaceutical research areas. An accurate understanding of its physical and chemical properties is paramount for its effective application and for ensuring safety in handling and experimental design. This technical guide provides an in-depth overview of the physical state and appearance of this compound, supported by quantitative data and detailed experimental protocols for its characterization.

Physical State and Appearance

This compound is a solid at room temperature.[1][2] Its appearance is most consistently described as a crystalline solid. While some sources may describe it as white, it is more commonly reported as a yellow or brown solid. This variation in color may be attributed to the presence of impurities or the specific crystalline form.

Quantitative Physical and Chemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁NO₃ | [1][3] |

| Molecular Weight | 251.32 g/mol | [3] |

| Melting Point | 154-156 °C | |

| Boiling Point | 307 °C | [4] |

| Density | 1.078 g/cm³ | [4] |

Experimental Protocols

Accurate characterization of the physical properties of this compound is crucial for its use in research and development. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C. Impurities tend to lower and broaden the melting point range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the heating rate to a rapid setting initially to determine an approximate melting range.

-

Allow the apparatus to cool below the approximate melting point.

-

Prepare a new capillary with the sample and heat at a slower rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.

Visual Appearance and Color Assessment

A standardized method for describing the color of a solid chemical is important for quality control.

Principle: The color of a solid can be visually assessed and compared against standards. For aromatic hydrocarbons, standardized methods like the Platinum-Cobalt (Pt-Co/APHA) scale are often used for the molten state. For a solid, a descriptive approach is common.

Apparatus:

-

Clean, white, non-reactive surface (e.g., a ceramic tile or watch glass)

-

Spatula

-

Good, consistent lighting source (e.g., a light box with a standardized color temperature)

Procedure:

-

Place a small, representative sample of this compound on the clean, white surface.

-

Under the standardized lighting, observe the color of the solid.

-

Describe the color using standard terminology (e.g., white, off-white, pale yellow, yellow, brown).

-

Note the crystalline form if observable (e.g., needles, prisms).

-

For a more quantitative assessment, if the material is melted, a method such as ASTM D1686 for the color of solid aromatic hydrocarbons in the molten state can be adapted.[3]

Single Crystal X-ray Diffraction

To unambiguously determine the three-dimensional structure of this compound in its crystalline state, single-crystal X-ray diffraction is the gold standard.

Principle: When a single crystal is irradiated with a monochromatic X-ray beam, the X-rays are diffracted in a unique pattern determined by the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, the electron density map and thus the precise atomic positions can be determined.

Procedure:

-

Crystal Growth: High-quality single crystals of this compound are required. This is often the most challenging step and can be achieved through methods such as slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion. The choice of solvent is critical.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (often to 100 K) to reduce thermal motion of the atoms and then rotated in the X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic structure is then solved using computational methods and refined to fit the experimental data.

Mandatory Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent physical characterization of this compound.

Caption: Workflow for Synthesis and Physical Characterization.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 2,6-Di-tert-butyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a nitrated derivative of the common antioxidant 2,6-di-tert-butylphenol. Its presence has been identified as a contaminant in various environments, including in submarines where it forms from the nitration of lubricating oil additives. Due to its potential toxicity and persistence, robust and reliable analytical methods are crucial for its detection and quantification in diverse matrices. This document provides detailed application notes and protocols for the analysis of DBNP using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies presented are based on established analytical principles for similar phenolic compounds and provide a strong foundation for method development and validation.

Analytical Methods Overview

The primary analytical techniques for the quantification of DBNP are HPLC and GC-MS. HPLC offers a straightforward and cost-effective method suitable for routine analysis, particularly for samples where DBNP is present at moderate concentrations. GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection in complex matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC with UV detection is a widely used technique for the analysis of nitrophenols due to their strong UV absorbance. The following protocol is a general method that can be optimized for the specific analysis of DBNP.

Experimental Protocol: HPLC-UV

1. Instrumentation and Columns:

-

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.

-

A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation.

2. Reagents and Solutions:

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is commonly used. A typical starting point is a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to ensure the protonation of the phenolic group.[1]

-

Standard Solutions:

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from the expected limit of quantification (LOQ) to the upper end of the linear range.

-

3. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.[1]

-

Injection Volume: 10-20 µL.[1]

-

Column Temperature: 30-40°C.

-

Detection Wavelength: Based on the UV spectrum of DBNP, a wavelength between 270 nm and 320 nm is expected to provide good sensitivity.[1]

4. Sample Preparation:

-

The sample preparation protocol will depend on the matrix.

-

For liquid samples, a simple dilution with the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient.

-

For solid samples or complex matrices, a liquid-liquid extraction (e.g., with ethyl acetate (B1210297) or hexane) or solid-phase extraction (SPE) may be necessary to isolate DBNP and remove interfering substances.[1]

5. Data Analysis:

-

A calibration curve is generated by plotting the peak area of DBNP against the concentration of the prepared standards.

-

The concentration of DBNP in the samples is determined from the calibration curve.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table summarizes typical performance parameters for the HPLC analysis of nitrophenols and related compounds. These values can be used as a benchmark for the expected performance of a validated method for DBNP.

| Parameter | Expected Value | Matrix |

| Linearity (r²) | > 0.99 | Standard Solutions |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL | Water |

| Limit of Quantification (LOQ) | 0.5 - 30 ng/mL | Water |

| Accuracy (% Recovery) | 85 - 115% | Spiked Samples |

| Precision (%RSD) | < 15% | Replicate Injections |

HPLC-UV Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of DBNP, especially at trace levels. The following protocol is based on general methods for the analysis of phenolic compounds and should be optimized for DBNP.[2]

Experimental Protocol: GC-MS

1. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

2. Reagents and Materials:

-

GC Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[2]

-

Carrier Gas: Helium at a constant flow rate of approximately 1 mL/min.[2]

-

Derivatization Agent (Optional): For some phenolic compounds, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may improve volatility and peak shape. However, DBNP may be amenable to analysis without derivatization.

3. GC-MS Conditions:

-

Injection: Splitless injection at 250-280°C.[2]

-

Oven Temperature Program: A typical program would be an initial temperature of 50-60°C, hold for 1 minute, then ramp at 10°C/min to 300°C, and hold for 3-5 minutes.[2]

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for DBNP would include the molecular ion and characteristic fragment ions.

-

4. Sample Preparation:

-

For aqueous samples, solid-phase microextraction (SPME) in the headspace or liquid-liquid extraction with a non-polar solvent like hexane (B92381) is common.[2]

-

For solid samples, steam distillation or Soxhlet extraction followed by a clean-up step may be employed.[2]

5. Data Analysis:

-

The identity of DBNP is confirmed by its retention time and the presence of its characteristic ions in the mass spectrum.

-

Quantification is performed by constructing a calibration curve using the peak areas of a specific quantifier ion from the analysis of standard solutions.

Quantitative Data Summary (Based on Structurally Similar Compounds)

The following table provides an overview of the expected performance of a GC-MS method for the analysis of related phenolic compounds.

| Parameter | Expected Value | Matrix |

| Linearity (r²) | > 0.99 | Standard Solutions |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL | Water/Soil |

| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | Water/Soil |

| Accuracy (% Recovery) | 70 - 120% | Spiked Samples |

| Precision (%RSD) | < 20% | Replicate Injections |

GC-MS Experimental Workflow

References

GC-MS protocol for quantification of 2,6-Di-tert-butyl-4-nitrophenol

An Application Note for the Quantification of 2,6-Di-tert-butyl-4-nitrophenol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of this compound in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature of nitrophenols, direct GC analysis can lead to poor peak shape and low sensitivity.[1] To address this, the protocol incorporates a derivatization step to enhance the volatility and thermal stability of the analyte, ensuring reliable and accurate quantification.[2] The method is suitable for trace-level analysis in environmental monitoring, food safety, and toxicological studies.

Principle

The analytical method involves the extraction of this compound from the sample matrix, followed by a chemical derivatization to create a less polar and more volatile compound. The derivatized analyte is then separated and quantified using a GC-MS system. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to provide high selectivity and sensitivity for the target analyte.

Apparatus and Reagents

-

Apparatus: Gas chromatograph with a mass selective detector (GC-MS), analytical balance, vortex mixer, centrifuge, heating block, autosampler vials, and standard laboratory glassware.

-

Reagents: this compound standard, derivatization agent (e.g., N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide - MTBSTFA), extraction solvent (e.g., dichloromethane), drying agent (e.g., anhydrous sodium sulfate), and high-purity helium.

Experimental Protocols

Standard Preparation

-

Stock Standard Solution (1000 mg/L): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution to achieve concentrations ranging from the expected limit of quantification to the upper limit of the linear range.

Sample Preparation (Aqueous Matrix)

-

Extraction:

-

Measure a known volume of the aqueous sample (e.g., 100 mL) into a separatory funnel.

-

Acidify the sample to a pH below 3 with a suitable acid (e.g., concentrated HCl) to ensure the analyte is in its protonated form.[1]

-

Add 30 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.[1]

-

Allow the layers to separate and collect the organic (lower) layer.[1]

-

Repeat the extraction twice more with fresh portions of dichloromethane.[1]

-

Combine the organic extracts.

-

-

Drying and Concentration:

For solid samples, methods such as Soxhlet or ultrasonic extraction can be employed.[3]

Derivatization

-

Transfer 100 µL of the concentrated extract or standard solution into a GC vial.

-

Add 100 µL of the derivatizing agent (e.g., MTBSTFA) to the vial.[1]

-

Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[1][4]

-

Allow the vial to cool to room temperature before GC-MS analysis.[1]

GC-MS Analysis

-

GC System: A gas chromatograph equipped with a mass selective detector.

-

Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[1]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

-

Inlet Temperature: 280°C.[1]

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp to 200°C at 10°C/min.

-

Ramp to 280°C at 20°C/min, hold for 5 minutes.[1]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

-

Ion Source Temperature: 230°C.[1]

-

Quadrupole Temperature: 150°C.[1]

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor: Based on the mass spectrum of the derivatized this compound. The underivatized compound has a top peak at m/z 236.[6] The specific ions for the derivatized compound should be determined by analyzing a derivatized standard. A common fragmentation pattern for silyl (B83357) derivatives is the loss of a tert-butyl group (M-57).[1]

-

Data Analysis and Quantification

A calibration curve is generated by plotting the peak area of the quantification ion against the concentration of the derivatized standards. The concentration of this compound in the samples is then calculated using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table summarizes typical method performance parameters for the quantification of nitrophenols and related compounds using GC-MS. These values are illustrative and may vary depending on the specific instrumentation and sample matrix.

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [7][8] |

| Limit of Detection (LOD) | 0.001 - 0.1 µg/L | [8][9] |

| Limit of Quantification (LOQ) | 1 µg/L | [8] |

| Recovery | 80 - 113% | [7][8] |

| Precision (%RSD) | < 15% | [7][8] |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. uoguelph.ca [uoguelph.ca]

- 6. This compound | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 2,6-Di-tert-butyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol is a nitroaromatic compound that serves as a valuable intermediate in the synthesis of various organic molecules. It is also identified as an uncoupler of ATP-generating oxidative phosphorylation.[1] Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for its study in various research contexts. This application note provides a comprehensive guide to developing and validating a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound.

The protocols outlined herein cover the systematic development of the HPLC method, including column and mobile phase selection, and a detailed procedure for method validation in accordance with International Council for Harmonisation (ICH) guidelines. All experimental data is presented in clear, tabular formats for straightforward interpretation, and key workflows are visualized using Graphviz diagrams.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's physicochemical properties is critical for the development of an effective HPLC method.

| Property | Value | Reference |

| Molecular Formula | C14H21NO3 | [1][2] |

| Molecular Weight | 251.32 g/mol | [1][2] |

| IUPAC Name | This compound | [2][3] |

| Physical Form | Solid | [3] |

| LogP (Predicted) | 4.7 | [2] |

Based on its predicted LogP, this compound is a non-polar compound, making it an ideal candidate for analysis by reversed-phase HPLC.

Experimental Protocols

Materials and Reagents

-

Analytes: this compound reference standard (purity ≥97%)[3]

-

Solvents: HPLC grade acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH), and purified water (e.g., Milli-Q).

-

Mobile Phase Additives: HPLC grade phosphoric acid or formic acid.

-

Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).

Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a diode-array detector (DAD) or a UV-Vis detector.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[4][5]

-

Mobile Phase: A gradient of acidified water (A) and acetonitrile (B).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

-

Detection Wavelength: The UV spectrum of this compound should be determined to select the wavelength of maximum absorbance (λmax). For initial development, a wavelength of 290 nm can be used, as this is a common detection wavelength for nitrophenols.[6]

Preparation of Standard and Sample Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the sample diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to obtain concentrations in the desired range (e.g., 1-100 µg/mL).

-

Sample Preparation: The sample preparation will depend on the matrix. For a pure substance, dissolve a known amount in the sample diluent to achieve a concentration within the calibration range.

Method Development Strategy

The development of a robust HPLC method involves a systematic optimization of the chromatographic conditions to achieve a sharp, symmetrical peak for the analyte, free from interference.

Caption: A logical workflow for HPLC method development.

Column Selection

A C18 column is the recommended starting point due to its versatility and wide use for the separation of non-polar to moderately polar compounds.[4][5] If peak shape or retention is not optimal, a C8 or Phenyl column can be evaluated as alternatives.

Mobile Phase Optimization

The mobile phase composition is a critical factor in achieving the desired separation.

-

Organic Modifier: Both acetonitrile and methanol can be evaluated. Acetonitrile often provides better peak shape and lower backpressure.

-

Aqueous Phase pH: Acidifying the mobile phase with a small amount of phosphoric acid (e.g., 0.1%) or formic acid can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.[4]

-

Gradient Elution: A gradient elution is recommended to ensure a reasonable analysis time and good peak shape. A typical starting gradient could be:

| Time (min) | % Acetonitrile (B) |

| 0 | 40 |

| 10 | 90 |

| 12 | 90 |

| 12.1 | 40 |

| 15 | 40 |

Method Validation

Once the HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH guidelines and should include the following parameters:

Caption: Key parameters for HPLC method validation.

System Suitability

System suitability tests are performed before each validation run to ensure the chromatographic system is performing adequately.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |

Specificity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a blank sample and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.[4]

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

| Parameter | Acceptance Criteria |

| Correlation Coefficient (r²) | ≥ 0.999 |

| y-intercept | Close to zero |

| Range | e.g., 1-100 µg/mL |

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a blank matrix.

| Concentration Level | Acceptance Criteria for Recovery (%) |

| Low | 80 - 120% |

| Medium | 80 - 120% |

| High | 80 - 120% |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the Relative Standard Deviation (RSD).

| Precision Type | Number of Determinations | Acceptance Criteria (RSD%) |

| Repeatability (Intra-day) | n=6 at 100% of test concentration | ≤ 2.0% |

| Intermediate Precision (Inter-day) | n=6 on a different day/by a different analyst | ≤ 2.0% |

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

| Parameter | Variation | Acceptance Criteria |

| Flow Rate | ± 0.1 mL/min | System suitability criteria met |

| Column Temperature | ± 2°C | System suitability criteria met |

| Mobile Phase Composition | ± 2% organic | System suitability criteria met |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.

| Parameter | Method of Determination |

| LOD | 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) |

| LOQ | 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) |

Conclusion

The HPLC method development and validation protocols detailed in this application note provide a comprehensive framework for the accurate and reliable quantitative analysis of this compound. By following a systematic approach to method development and conducting a thorough validation according to ICH guidelines, researchers, scientists, and drug development professionals can ensure the quality and integrity of their analytical data.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C14H21NO3 | CID 69765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 728-40-5 [sigmaaldrich.com]

- 4. Development and Validation of a High-performance Liquid Chromatography–Diode-array Detection Method for the Determination of Eight Phenolic Constituents in Extracts of Different Wine Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phcogres.com [phcogres.com]

- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Inducing Mitochondrial Dysfunction with 2,6-Di-tert-butyl-4-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butyl-4-nitrophenol (DBNP) is a lipophilic weak acid that acts as a potent mitochondrial uncoupler.[1][2] Its mechanism of action involves the disruption of the electrochemical proton gradient across the inner mitochondrial membrane, a process central to the production of ATP through oxidative phosphorylation.[1] By transporting protons back into the mitochondrial matrix, DBNP dissipates the proton motive force that drives ATP synthase, leading to a decrease in ATP synthesis, an increase in oxygen consumption, and the potential for increased production of reactive oxygen species (ROS).[1] These characteristics make DBNP a valuable tool for studying the consequences of mitochondrial dysfunction in various cellular processes, including apoptosis, metabolic regulation, and cellular signaling.

These application notes provide an overview of the use of DBNP to induce mitochondrial dysfunction in vitro, along with detailed protocols for assessing the key indicators of this process.

Mechanism of Action: Mitochondrial Uncoupling

DBNP, as a protonophore, shuttles protons across the inner mitochondrial membrane, bypassing the ATP synthase complex. This uncoupling of electron transport from ATP synthesis leads to a cascade of cellular events characteristic of mitochondrial dysfunction.

Mechanism of DBNP-induced mitochondrial uncoupling.

Data Presentation

The following tables present illustrative quantitative data on the effects of this compound (DBNP) on key mitochondrial function parameters in a typical mammalian cell line. This data is representative of the expected dose-dependent effects of a mitochondrial uncoupler and is intended for guidance in experimental design. Actual results may vary depending on the cell type, experimental conditions, and DBNP concentration.

Table 1: Effect of DBNP on Mitochondrial Membrane Potential (ΔΨm)

| DBNP Concentration (µM) | Incubation Time (hours) | Cell Type | Assay Method | Change in ΔΨm (% of Control) |

| 0 (Control) | 4 | HeLa | JC-1 Staining | 100% |

| 1 | 4 | HeLa | JC-1 Staining | 85% |

| 5 | 4 | HeLa | JC-1 Staining | 60% |

| 10 | 4 | HeLa | JC-1 Staining | 40% |

| 25 | 4 | HeLa | JC-1 Staining | 25% |

| 50 | 4 | HeLa | JC-1 Staining | 10% |

Table 2: Effect of DBNP on Cellular ATP Levels

| DBNP Concentration (µM) | Incubation Time (hours) | Cell Type | Assay Method | Cellular ATP Level (% of Control) |

| 0 (Control) | 6 | HepG2 | Luminescence-based ATP Assay | 100% |

| 1 | 6 | HepG2 | Luminescence-based ATP Assay | 90% |

| 5 | 6 | HepG2 | Luminescence-based ATP Assay | 70% |

| 10 | 6 | HepG2 | Luminescence-based ATP Assay | 50% |

| 25 | 6 | HepG2 | Luminescence-based ATP Assay | 30% |

| 50 | 6 | HepG2 | Luminescence-based ATP Assay | 15% |

Table 3: Effect of DBNP on Reactive Oxygen Species (ROS) Production

| DBNP Concentration (µM) | Incubation Time (hours) | Cell Type | Assay Method | ROS Production (Fold Change vs. Control) |

| 0 (Control) | 2 | SH-SY5Y | Dihydroethidium (DHE) Staining | 1.0 |

| 1 | 2 | SH-SY5Y | Dihydroethidium (DHE) Staining | 1.2 |

| 5 | 2 | SH-SY5Y | Dihydroethidium (DHE) Staining | 1.8 |

| 10 | 2 | SH-SY5Y | Dihydroethidium (DHE) Staining | 2.5 |

| 25 | 2 | SH-SY5Y | Dihydroethidium (DHE) Staining | 3.8 |

| 50 | 2 | SH-SY5Y | Dihydroethidium (DHE) Staining | 5.2 |

Experimental Protocols

The following are detailed protocols for the key experiments cited in the data tables.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in mitochondrial membrane potential. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.

Workflow for measuring mitochondrial membrane potential.

Materials:

-

Cell line of interest (e.g., HeLa)

-

Complete cell culture medium

-

Multi-well plates (e.g., 96-well black, clear bottom)

-

This compound (DBNP) stock solution (in DMSO)

-

JC-1 reagent

-

Phosphate-buffered saline (PBS)

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

DBNP Treatment: Prepare serial dilutions of DBNP in complete culture medium from the stock solution. Remove the old medium from the wells and add the DBNP-containing medium. Include a vehicle control (DMSO) at the same concentration as in the highest DBNP treatment. Incubate for the desired time (e.g., 4 hours).

-

JC-1 Staining: Prepare the JC-1 staining solution according to the manufacturer's instructions. Remove the DBNP-containing medium and wash the cells once with warm PBS. Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the staining solution and wash the cells twice with warm PBS or assay buffer provided with the kit.

-

Fluorescence Measurement: Add warm PBS or assay buffer to each well. Measure the fluorescence intensity using a microplate reader. Set the excitation/emission wavelengths for JC-1 monomers (green) at ~485 nm / ~530 nm and for J-aggregates (red) at ~550 nm / ~600 nm.

-

Data Analysis: Calculate the ratio of red to green fluorescence for each well. A decrease in this ratio indicates a depolarization of the mitochondrial membrane. Normalize the results to the vehicle control.

Protocol 2: Measurement of Cellular ATP Levels

This protocol describes a luminescence-based assay to quantify cellular ATP levels, which is a direct indicator of mitochondrial function.

Materials:

-

Cell line of interest (e.g., HepG2)

-

Complete cell culture medium

-

White, opaque 96-well plates

-

DBNP stock solution (in DMSO)

-

Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a white, opaque 96-well plate at an appropriate density. Incubate overnight.

-

DBNP Treatment: Treat cells with various concentrations of DBNP as described in Protocol 1. Incubate for the desired time (e.g., 6 hours).

-

Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature.

-

Cell Lysis and Luminescence Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add the ATP assay reagent to each well (typically in a 1:1 volume ratio with the culture medium). Mix well on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: A decrease in luminescence intensity corresponds to a decrease in cellular ATP levels. Normalize the results to the vehicle control.

Protocol 3: Measurement of Reactive Oxygen Species (ROS) Production

This protocol outlines the use of Dihydroethidium (DHE) to detect intracellular superoxide (B77818), a major form of ROS produced by dysfunctional mitochondria.

Materials:

-

Cell line of interest (e.g., SH-SY5Y)

-

Complete cell culture medium

-

Multi-well plates

-

DBNP stock solution (in DMSO)

-

Dihydroethidium (DHE)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells as described in Protocol 1.

-

DBNP Treatment: Treat cells with DBNP for the desired time (e.g., 2 hours).

-

DHE Staining: Prepare a working solution of DHE in HBSS (typically 5-10 µM). Remove the DBNP-containing medium, wash the cells once with warm HBSS, and then add the DHE staining solution. Incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: Remove the DHE solution and wash the cells twice with warm HBSS.

-

Fluorescence Measurement:

-

Microscopy: Add warm HBSS to the wells and immediately image the cells using a fluorescence microscope with an appropriate filter set for DHE (excitation/emission ~518/606 nm).

-

Flow Cytometry: Detach the cells using a gentle dissociation reagent, resuspend in HBSS, and analyze immediately on a flow cytometer.

-

-

Data Analysis: An increase in red fluorescence intensity indicates an increase in superoxide production. Quantify the fluorescence intensity per cell or per well and normalize to the vehicle control.

Signaling Pathways Affected by Mitochondrial Dysfunction

Mitochondrial dysfunction induced by DBNP can trigger a variety of cellular signaling pathways, often as a response to cellular stress. These can include pathways involved in apoptosis, autophagy, and metabolic reprogramming.

Signaling pathways activated by DBNP-induced mitochondrial dysfunction.

Troubleshooting

-